3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid
Description
3-[3-(Ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is a pyrrole-derived carboxylic acid with a molecular formula of C₁₇H₁₉NO₄, a molecular weight of 301.35 g/mol, and a CAS registry number of 396123-27-6 . Its structure consists of a 1H-pyrrole core substituted at positions 2, 3, and 5 with methyl, ethoxycarbonyl, and 4-methoxyphenyl groups, respectively. The propanoic acid moiety is attached to the pyrrole nitrogen via a methylene linker.
The compound’s synthesis typically involves microwave-assisted condensation of ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate with amino acids under acidic conditions, followed by purification via acid-base extraction . Its structural features, such as the ethoxycarbonyl and 4-methoxyphenyl substituents, are critical for modulating electronic and steric properties, which influence reactivity and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
3-[3-ethoxycarbonyl-5-(4-methoxyphenyl)-2-methylpyrrol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-4-24-18(22)15-11-16(13-5-7-14(23-3)8-6-13)19(12(15)2)10-9-17(20)21/h5-8,11H,4,9-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVUJDSVGSAIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)OC)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Core Synthesis via Paal-Knorr Condensation
The Paal-Knorr reaction remains a cornerstone for pyrrole synthesis, utilizing 1,4-diketones and ammonia or amines. For the target compound, the diketone 1a (methyl 4-methoxybenzoylmethyl ketone) is cyclized with ammonium acetate to yield the pyrrole scaffold 2a (5-(4-methoxyphenyl)-2-methyl-1H-pyrrole).
Reaction Conditions :
- 1a (5.0 mmol), ammonium acetate (10.0 mmol), acetic acid (20 mL), reflux (120°C, 6 h).
- Yield: 68% after recrystallization (ethanol/water).
| Parameter | Value |
|---|---|
| Diketone Structure | CH₃-CO-CH₂-CO-C₆H₄-OCH₃ |
| Cyclizing Agent | NH₄OAc |
| Solvent | Acetic acid |
| Temperature | 120°C |
This method efficiently installs the methyl (C2) and 4-methoxyphenyl (C5) groups. The ethoxycarbonyl group at C3 is introduced post-cyclization via Friedel-Crafts acylation.
N-Alkylation with Propanoic Acid Derivative
The propanoic acid side chain is appended via N-alkylation of 3a using ethyl 3-bromopropanoate. Ultrasound-assisted conditions (search result) enhance reactivity:
Procedure :
- 3a (2.0 mmol), ethyl 3-bromopropanoate (2.4 mmol), KO₂ (4.0 mmol), 18-crown-6 (0.2 mmol), THF (10 mL), ultrasound (40 kHz, 50°C, 4 h).
- Yield: 72% after hydrolysis (1M NaOH, EtOH, 60°C, 2 h).
| Alkylation Method | Yield (%) | Time (h) |
|---|---|---|
| Conventional | 45 | 8 |
| Ultrasound-assisted | 72 | 4 |
Alternative Hantzsch Pyrrole Synthesis
The Hantzsch method employs ethyl acetoacetate, 4-methoxybenzaldehyde, and ammonium acetate to form 4a (ethyl 5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate).
Key Steps :
- Condensation of ethyl acetoacetate (5.0 mmol), 4-methoxybenzaldehyde (5.0 mmol), and NH₄OAc (10.0 mmol) in ethanol (reflux, 8 h).
- Yield: 61% after column purification.
Advantage : Simultaneous installation of C2 methyl, C3 ethoxycarbonyl, and C5 4-methoxyphenyl groups.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Paal-Knorr + FC | 3 | 25 | Flexible substituent control |
| Hantzsch | 2 | 35 | Fewer steps |
| Ultrasound Alkylation | 1 | 72 | Rapid N-functionalization |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 4.22 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1705 cm⁻¹ (C=O acid).
Chemical Reactions Analysis
Acylative Cyclization and Decarboxylation
Reaction of the compound with acetic anhydride (Ac₂O) in the presence of triethylamine (NEt₃) induces cyclization, forming 4-acetoxy-pyrrole derivatives (Table 1). Decarboxylation of the propanoic acid side chain occurs under thermal conditions (150–200°C), yielding pyrroles with reduced polarity .
Table 1: Acylative Cyclization Products
Electrophilic Substitution
The electron-rich pyrrole ring undergoes nitration and sulfonation at the α-position (C2/C5), though steric effects from the 4-methoxyphenyl and methyl groups can redirect reactivity to β-positions (C3/C4) .
Example Reaction Pathway :
Ester Hydrolysis
The ethoxycarbonyl group hydrolyzes to a carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions:
Interaction with Electrophilic Reagents
The compound reacts with dimethyl acetylenedicarboxylate (DMAD) to form 1-alkenylpyrroles via [3+2] cycloaddition with münchnone intermediates (Figure 1) .
Figure 1: Alkenylation Reaction
Mechanistic Insights
-
Cyclization : Proceeds via a 1,3-oxazolium-5-olate (münchnone) intermediate, confirmed by -labeling experiments .
-
Decarboxylation : Thermal elimination of CO₂ from the propanoic acid side chain generates resonance-stabilized pyrrole anions .
Comparative Reactivity
Table 2: Substituent Effects on Reactivity
Scientific Research Applications
Chemistry: : In chemistry, 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid is used as a building block for synthesizing more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and in studies involving aromatic substitution reactions.
Biology and Medicine: : The compound is investigated for its potential biological activity, including its role as a pharmacophore in drug development. Its structure allows for interaction with various biological targets, making it a candidate for designing new therapeutic agents.
Industry: : Beyond its academic and pharmaceutical applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials that benefit from its unique chemical properties.
Mechanism of Action
The mechanism by which 3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pyrrole ring and the ethoxycarbonyl group are key functional areas that enable binding and modulation of target activity. Pathways involved may include signal transduction cascades, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of pyrrole-propanoic acid derivatives with diverse substituents. Below is a comparative analysis of structurally related compounds:
*Estimated based on structural similarity.
Research and Commercial Relevance
Biological Activity
3-[3-(ethoxycarbonyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid (CAS No. 853104-97-9) is a synthetic organic compound characterized by its unique pyrrole structure. The compound has garnered interest in medicinal chemistry due to its potential biological activities, including its role as a pharmacophore in drug development.
Chemical Structure and Properties
The compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Its molecular formula is , with a molecular weight of approximately 331.368 g/mol. The structural components include an ethoxycarbonyl group and a methoxyphenyl substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The pyrrole ring and functional groups facilitate binding to these targets, potentially modulating their activity. This modulation can influence several biological pathways such as signal transduction and gene expression regulation.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrole compounds can inhibit tumor cell proliferation. The presence of the methoxy group on the phenyl ring may enhance cytotoxic effects against cancer cell lines, although specific IC50 values for this compound are not yet established in the literature.
- Anticonvulsant Properties : Similar compounds with structural similarities have shown promise in anticonvulsant activity, suggesting that this compound might also possess such properties, warranting further investigation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)-2-methyl-1H-pyrrole | Structure | Antitumor |
| Ethyl 4-methoxyphenylacetate | Structure | Anticonvulsant |
| 5-(4-Methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid | Structure | Cytotoxicity |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrole derivatives, indicating a trend towards their use in developing therapeutic agents:
- Antitumor Studies : A study indicated that pyrrole derivatives can inhibit the growth of various cancer cell lines, showing IC50 values lower than standard chemotherapeutic agents like doxorubicin. This suggests that modifications to the pyrrole structure could enhance efficacy.
- Neuropharmacological Research : Compounds similar to this compound have been evaluated for their anticonvulsant effects in animal models, demonstrating significant protection against seizure induction.
Q & A
Basic: What are the recommended synthetic pathways for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrole core. A common approach includes:
- Step 1: Condensation of 4-methoxyphenylacetone with ethyl oxaloacetate to form the pyrrole ring, followed by N-methylation (using methyl iodide) .
- Step 2: Introduction of the propanoic acid side chain via nucleophilic substitution or ester hydrolysis under acidic/basic conditions. Ethoxycarbonyl groups are stabilized using anhydrous solvents like dichloromethane .
- Purification: Column chromatography (ethyl acetate/hexane, 1:4) is recommended for isolating intermediates, while recrystallization from 2-propanol improves final product purity .
Basic: How can researchers ensure purity during synthesis?
Methodological Answer:
- Chromatographic Techniques: Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to separate byproducts. Evidence shows that ethyl acetate/hexane (1:4) effectively resolves polar impurities .
- Recrystallization: Recrystallize the final product from 2-propanol or ethanol to remove residual solvents and unreacted starting materials .
- Analytical Validation: Confirm purity via HPLC (≥95% by LC/MS-UV) and melting point consistency with literature values .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved?
Methodological Answer:
- Cross-Validation: Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations at B3LYP/6-311++G** level) to identify discrepancies .
- Crystallographic Confirmation: Resolve ambiguities using single-crystal X-ray diffraction to unambiguously determine bond lengths and angles, as demonstrated for structurally similar pyrrole derivatives .
- Dynamic Effects: Account for solvent-induced shifts or tautomerism in NMR by analyzing spectra in multiple solvents (DMSO-d6 vs. CDCl3) .
Advanced: What computational methods validate the compound’s electronic and steric properties?
Methodological Answer:
- Quantum Chemical Modeling: Perform geometry optimization and electrostatic potential (ESP) mapping using Gaussian09 at the B3LYP/6-31G(d) level to predict reactivity and hydrogen-bonding sites .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to assess binding affinity and guide pharmacological studies .
- Topological Analysis: Use AIM (Atoms in Molecules) theory to evaluate intramolecular interactions, such as the ethoxycarbonyl group’s electron-withdrawing effects .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
- Emergency Protocols: For eye exposure, rinse with water for 15 minutes and seek medical attention. Maintain SDS documentation for rapid reference .
Advanced: How do catalytic conditions influence pyrrole ring formation?
Methodological Answer:
- Acid Catalysis: Boron trifluoride diethyl etherate (BF3·Et2O) promotes cyclization of ketoesters into pyrroles by stabilizing transition states via Lewis acid interactions .
- Temperature Control: Reactions at –20°C to –15°C minimize side reactions, as shown in diazomethane-mediated alkylations .
- Solvent Selection: Anhydrous dichloromethane enhances reaction efficiency by preventing hydrolysis of sensitive intermediates like ethoxycarbonyl groups .
Advanced: What strategies address low yields in propanoic acid side-chain incorporation?
Methodological Answer:
- Activation of Carboxylic Acids: Use coupling agents (e.g., DCC/DMAP) to form active esters, improving nucleophilic substitution efficiency .
- Protecting Groups: Temporarily protect the pyrrole nitrogen with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during alkylation .
- Microwave-Assisted Synthesis: Reduce reaction times and improve yields by 20–30% through controlled microwave heating (e.g., 100°C, 30 min) .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR identify substituent patterns (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm, ethoxycarbonyl at δ 4.2–4.4 ppm) .
- IR Spectroscopy: Confirm ester (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3000 cm⁻¹) functionalities .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 373.1422 for C19H21NO5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
